N-benzyl-3,3,3-trifluoropropanamide
Description
Properties
IUPAC Name |
N-benzyl-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-9(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOKYUDYYVPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 3,3,3 Trifluoropropanamide and Analogous Trifluoropropanamides
Conventional Amide Bond Formation Strategies for Fluorinated Propanamides
Traditional methods for forming amide bonds typically involve the reaction of an amine with a carboxylic acid that has been "activated" in some way. researchgate.netbachem.com These strategies are widely employed for the synthesis of a broad range of amides, including fluorinated derivatives.
Approaches Utilizing Activated Carboxylic Acid Derivatives
A common and long-standing approach to amide synthesis involves the conversion of a carboxylic acid into a more reactive derivative, such as an acyl halide or an acid anhydride (B1165640). walisongo.ac.idresearchgate.net These activated intermediates readily react with amines to form the desired amide bond.
For instance, N-protected amino acid chlorides, known since the early 20th century, have seen a resurgence in use for rapid peptide synthesis. researchgate.net However, their high reactivity makes them sensitive to moisture, often necessitating their immediate use after preparation. researchgate.net Acid fluorides, in contrast, are generally more stable to hydrolysis than their chloride counterparts. researchgate.netumich.edu They can be synthesized from the corresponding carboxylic acids using reagents like cyanuric fluoride (B91410) or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). researchgate.netsemanticscholar.org These acid fluorides can then be coupled with amines to yield the target amides. researchgate.net The stability of protecting groups like Fmoc, Boc, and Z is generally compatible with the conditions used to form amino acid fluorides. umich.edu
Another strategy involves the use of pentafluorophenyl (PFP) esters. Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can be used to simultaneously protect and activate carboxylic acids, forming a PFP ester that can then be reacted with an amine. google.com This method has been improved by using polymeric reagents to facilitate the removal of excess reagents and byproducts. google.com
Triflic anhydride has also been employed to activate carboxylic acids for the synthesis of primary amides, which can then be further converted to nitriles if desired. thieme-connect.de
Coupling Reagent-Mediated Condensations
To circumvent the often harsh conditions required for preparing activated carboxylic acid derivatives, a vast array of coupling reagents has been developed to facilitate the direct condensation of carboxylic acids and amines. walisongo.ac.idbachem.comuni-kiel.de These reagents are now a cornerstone of modern amide synthesis, particularly in peptide chemistry. bachem.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic examples of coupling reagents. peptide.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. iris-biotech.de To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.comsigmaaldrich.com
More recently, phosphonium (B103445) and aminium/uronium salt-based coupling reagents have gained widespread popularity due to their high efficiency and the formation of water-soluble byproducts. bachem.comsigmaaldrich.com Prominent examples include:
Phosphonium Reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). uni-kiel.desigmaaldrich.com
Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). bachem.compeptide.comsigmaaldrich.com
These reagents convert the carboxylic acid into an active ester in situ, which then reacts with the amine. sigmaaldrich.com Reagents like HATU, which form HOAt esters, are particularly effective for challenging couplings due to the increased reactivity of the active ester. sigmaaldrich.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Commonly used, often require additives to suppress side reactions. peptide.comiris-biotech.de |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. uni-kiel.desigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very popular, high coupling rates, water-soluble byproducts. bachem.compeptide.comsigmaaldrich.com |
Catalytic Approaches to Trifluoropropanamide Synthesis
In the quest for more sustainable and efficient synthetic methods, catalytic approaches to amide bond formation have emerged as a significant area of research. walisongo.ac.id These methods often offer higher atom economy by avoiding the use of stoichiometric activating agents and generating less waste. walisongo.ac.id
Transition Metal-Catalyzed Amidation Protocols
A variety of transition metals have been shown to catalyze the formation of amide bonds through different mechanistic pathways. These reactions can often be performed under milder conditions than conventional methods.
Palladium catalysts are well-known for their versatility in forming carbon-heteroatom bonds. While direct palladium-catalyzed amidation of carboxylic acids is less common, related transformations have been developed. For example, palladium-catalyzed trifluoromethylation reactions have been established, showcasing the ability of palladium to facilitate reactions involving fluorinated groups. nih.gov A dual photoredox/palladium-catalyzed three-component reaction has been reported for the synthesis of trifluoromethylated allylic alcohols, demonstrating the potential for complex molecule synthesis involving trifluoromethyl groups under palladium catalysis. nih.gov
Ruthenium complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for the direct synthesis of amides from alcohols and amines. dtu.dknih.govrsc.org This reaction proceeds through a "borrowing hydrogen" or hydrogen-transfer mechanism, where the alcohol is transiently oxidized to an aldehyde in the catalyst's coordination sphere. dtu.dknih.gov The aldehyde then reacts with the amine to form a hemiaminal, which is subsequently dehydrogenated to yield the amide, with dihydrogen being the only byproduct. dtu.dk
Several ruthenium-NHC catalyst systems have been developed. An active catalyst can be generated in situ from components like [RuCl₂(cod)], an imidazolium (B1220033) salt, and a phosphine (B1218219). dtu.dk Alternatively, well-defined complexes such as [RuCl₂(IiPr)(p-cymene)] or the Hoveyda-Grubbs first-generation metathesis catalyst can be employed. dtu.dk These catalysts have been successfully used to couple a range of primary alcohols and amines, affording the corresponding amides in moderate to excellent yields. dtu.dk Mechanistic studies, including Hammett and kinetic isotope effect experiments, have provided insight into the catalytic cycle. nih.gov
Another innovative ruthenium-catalyzed approach involves the redox-neutral and atom-economical synthesis of amides from an alcohol and a nitrile. acs.org This method, also utilizing a ruthenium-NHC catalyst, efficiently forms the amide C-N bond between the nitrogen atom of the nitrile and the α-carbon of the alcohol without generating any byproducts. acs.org
| Catalyst System | Reactants | Key Features of the Method |
| Ruthenium N-Heterocyclic Carbene Complexes | Alcohols and Amines | Direct amidation with liberation of H₂; no stoichiometric additives required. dtu.dk |
| Ruthenium N-Heterocyclic Carbene Complexes | Alcohols and Nitriles | Completely atom-economical and redox-neutral; no byproducts. acs.org |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful tool in organic synthesis, offering a cost-effective and versatile alternative to precious metal catalysts. nih.govorganic-chemistry.org In the context of amide synthesis, nickel-based systems have demonstrated efficacy in various transformations, including the reductive amidation of esters with nitro compounds and the alkylation of amide derivatives. nih.govnih.gov These methods provide a more step-economical approach to amides with a broad functional group tolerance. nih.gov
Recent advancements have highlighted the potential of nickel-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds, which is relevant to the synthesis of N-benzylic heterocycles. nih.gov For instance, a dual Ni/photoredox catalytic system has been developed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov While not a direct amidation, this methodology showcases the capability of nickel to facilitate the formation of the N-benzyl moiety found in the target molecule. Furthermore, nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins provide access to functionalized allylbenzene (B44316) derivatives, demonstrating nickel's utility in forming C-C bonds adjacent to a phenyl group. organic-chemistry.orgnih.gov The development of specific nickel-based nanocatalysts has also been shown to streamline amide synthesis. nih.gov
Although direct nickel-catalyzed synthesis of N-benzyl-3,3,3-trifluoropropanamide from 3,3,3-trifluoropropanoic acid and benzylamine (B48309) is not explicitly detailed in the provided results, the existing literature on nickel-catalyzed amidation and related C-N and C-C bond-forming reactions suggests a strong potential for developing such a method. nih.govorganic-chemistry.orgnih.gov The key would be to identify a suitable nickel catalyst and reaction conditions that can accommodate the specific electronic properties of the trifluoromethyl group.
Lewis Acid and Brønsted Acid Catalysis in Amide Formation
Lewis and Brønsted acid catalysis represent a significant class of methods for direct amide bond formation, offering an alternative to the use of often inefficient and hazardous coupling reagents. researchgate.netnih.gov
Boric Acid Catalyzed Condensations
Boric acid (B(OH)₃) has been identified as an inexpensive, readily available, non-toxic, and environmentally benign catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org This method is particularly attractive due to its operational simplicity and its potential for large-scale preparations. orgsyn.org The reaction typically proceeds by heating a mixture of the carboxylic acid, amine, and a catalytic amount of boric acid in a solvent such as toluene, with continuous removal of water using a Dean-Stark trap. orgsyn.org
The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride, which acts as the actual acylating agent. orgsyn.org This intermediate then reacts with the amine to furnish the desired amide and regenerate the boric acid catalyst. orgsyn.org In many instances, a catalyst loading of 5 mol% is sufficient to achieve high yields of the corresponding carboxamides. orgsyn.org The method is applicable to a wide range of substrates, including less nucleophilic aromatic amines. orgsyn.org
A study comparing different amide-forming reactions found the boric acid-catalyzed route to be the "greenest" method, citing the use of a catalyst, the generation of water as the sole byproduct, and a straightforward workup involving precipitation of the product. walisongo.ac.id
Table 1: Boric Acid Catalyzed Amidation
| Reactants | Catalyst Loading | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Phenylbutyric acid, Benzylamine | 0.30 mmol | Toluene, reflux, 16h | N-Benzyl-4-phenylbutyramide | High | orgsyn.org |
| Hydrocinnamic acid, Benzylamine | Catalytic | Elevated temperature | N-benzyl-3-phenylpropanamide | Good | walisongo.ac.id |
This table is interactive and can be sorted by clicking on the column headers.
TiF₄-Catalyzed Direct Amidations
Titanium tetrafluoride (TiF₄) has been demonstrated as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. rsc.orgrsc.orgresearchgate.net This method offers high yields of secondary and tertiary amides. rsc.orgrsc.org Typically, the reaction is carried out in refluxing toluene. rsc.orgresearchgate.net
The catalytic activity of TiF₄ is attributed to its ability to coordinate with the carboxylic acid, thereby activating the carbonyl group for nucleophilic attack by the amine. researchgate.netrsc.org This is followed by a proton transfer and the elimination of water to regenerate the catalyst. researchgate.net For aromatic acids, a catalyst loading of 10 mol% is generally used, with reaction times around 24 hours. rsc.orgrsc.org Aliphatic acids, on the other hand, often react faster (around 12 hours) and require a lower catalyst loading of 5 mol%. rsc.orgrsc.org
A study on the TiF₄-catalyzed synthesis of various amides reported the successful preparation of This compound in a 97% yield. rsc.org The reaction was performed using the general procedure for TiF₄-catalyzed amidation. rsc.org This high yield underscores the efficacy of TiF₄ in catalyzing the condensation of amines with fluorinated carboxylic acids.
Table 2: TiF₄-Catalyzed Synthesis of this compound
| Carboxylic Acid | Amine | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,3,3-Trifluoropropanoic acid | Benzylamine | TiF₄ | Toluene, reflux | This compound | 97% | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Green Chemistry Perspectives in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. scientificupdate.comnih.gov
Atom Economy Assessments of Synthetic Routes
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduscribd.com A higher atom economy signifies a more sustainable process with less waste generation. scribd.com For direct amidation reactions, such as those catalyzed by boric acid or TiF₄, the only byproduct is water. This results in a very high atom economy, making these methods inherently greener than routes that employ stoichiometric coupling reagents, which generate significant amounts of byproducts. walisongo.ac.id
In an undergraduate organic laboratory experiment comparing three methods for synthesizing N-benzyl-3-phenylpropanamide, the boric acid-catalyzed condensation was identified as the greenest route, largely due to its superior atom economy. walisongo.ac.id The calculation of atom economy for the synthesis of this compound via direct amidation would similarly yield a high value, as the molecular weight of the water byproduct is small compared to the product.
Development of Waste-Reducing Methodologies and Byproduct Analysis
A key aspect of green chemistry is the development of synthetic protocols that minimize waste. tudelft.nl Catalytic methods for amide bond formation are inherently waste-reducing as they avoid the use of stoichiometric activating agents that are consumed in the reaction and generate byproducts. nih.govwalisongo.ac.id The boric acid and TiF₄-catalyzed methods exemplify this, with water being the only theoretical byproduct. orgsyn.orgrsc.org
The formation of nitrogenous disinfection byproducts (N-DBPs) in water treatment highlights the importance of understanding and controlling byproduct formation in chemical processes. nih.gov While not directly related to the synthesis of this compound, the principles of minimizing harmful byproducts are central to green chemistry. In the context of the discussed synthetic methods, the primary byproduct is water, which is benign. However, a thorough analysis would also consider any potential side reactions and the fate of the catalyst. For instance, while TiF₄ is effective, any unrecovered titanium species would contribute to the waste stream. The use of recyclable catalysts, such as the diatomite-supported nickel-based catalyst mentioned in one study, represents a significant step towards minimizing metal waste. google.com
Mechanistic Investigations in the Chemistry of N Benzyl 3,3,3 Trifluoropropanamide
Elucidation of Amide Bond Formation Mechanisms in Fluorinated Systems
The synthesis of N-trifluoromethyl amides and related fluorinated structures presents unique challenges. The instability of potential precursors, such as N-CF3 amines, can complicate traditional amide coupling methods due to electron donation from the nitrogen lone pair into the C-F antibonding orbital (n(N)→σ*(C–F)), which facilitates fluoride (B91410) elimination. nih.gov Despite these hurdles, several effective strategies have been developed.
A prevalent method for forming amide bonds in fluorinated systems involves the use of amino acid fluorides. These reagents are generally more stable than their corresponding acid chlorides, particularly when bearing acid-sensitive protecting groups like Boc. umich.edu They can be synthesized, purified, and stored for extended periods without significant hydrolysis and typically react rapidly with low levels of racemization. umich.edu
Recent breakthroughs have provided more direct routes. One such method involves the one-pot transformation of isothiocyanates using silver fluoride (AgF) and a carbonyl electrophile, such as an acyl halide. nih.gov This process is believed to proceed through the desulfurative fluorination of the isothiocyanate, followed by acylation to yield the N-trifluoromethyl amide. nih.gov This strategy expands the accessible range of N-CF3 amides, enabling the incorporation of diverse functional groups that might be incompatible with more reactive reagents like Grignard reagents. nih.gov Another approach involves the N-perfluoroalkylation of nitrosoarenes, which produces labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates that can be converted to the desired amides. nih.gov
Below is a comparison of different approaches to forming amide bonds in fluorinated or related systems.
| Method | Reactants | Key Reagents/Conditions | Advantages | Limitations | Reference |
| Acid Fluoride Coupling | Amino acid fluoride, Amine | Base (e.g., DIEA) or silylating agent (e.g., BSA) | High stability of acyl fluoride, low racemization, rapid reaction. | Can be slow for highly hindered substrates. | umich.eduumich.eduresearchgate.net |
| Isothiocyanate Route | Isothiocyanate, Acyl Halide/Ester | Silver Fluoride (AgF) | Broad functional group tolerance, uses readily available carboxylic acid derivatives. | Potential for racemization at the alpha-stereocenter of amino acid esters. | nih.gov |
| Boric Acid Catalysis | Carboxylic Acid, Amine | Boric Acid, Heat, Dean-Stark Trap | High atom economy, generates only water as a byproduct. | Requires elevated temperatures and prolonged reaction times. | walisongo.ac.id |
| Coupling Reagent | Carboxylic Acid, Amine | HATU, DIPEA | Effective for many systems. | Poor atom economy, generates significant waste. | walisongo.ac.id |
Studies on Carbon-Fluorine (C-F) Bond Activation and Cleavage Processes
The activation of the highly stable C-F bond is a central challenge in organofluorine chemistry. nih.gov Research into trifluoromethylated substrates like N-benzyl-3,3,3-trifluoropropanamide focuses on selectively cleaving one or more C-F bonds to introduce new functional groups.
The selective cleavage of a single C(sp3)-F bond in a trifluoromethyl (CF3) group is particularly difficult due to the bond's strength and the challenge of preventing over-defluorination. nih.gov A successful strategy merges visible-light photoredox catalysis with Lewis acid activation. This dual approach has been shown to achieve the monodefluorination of trifluoromethylarenes, converting them into valuable aryldifluoromethyl compounds. Mechanistic studies suggest that an in situ-generated borenium cationic species acts as the key intermediate for C(sp3)–F bond cleavage. nih.gov
Transition-metal catalysis offers another powerful avenue for selective C-F bond activation. sioc-journal.cn Various metals, including nickel, copper, and rhodium, have been employed to catalyze the functionalization of trifluoromethyl alkenes, demonstrating the versatility of this approach for forming new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn For instance, nickel-mediated catalysis can activate the allylic C(sp3)-F bond of trifluoromethyl groups for subsequent reactions. sioc-journal.cn
Once a C-F bond is activated, a variety of defluorinative functionalization reactions can occur, transforming the trifluoromethyl group into a more versatile difunctional motif. chemrxiv.orgnih.gov This strategy is synthetically efficient and addresses growing concerns about per- and polyfluoroalkyl substances (PFAS) by converting CF3 groups into difluoromethyl structures. nih.gov
A key method involves the generation of a difluoromethyl anion from a trifluoromethyl group, which can then react with various electrophiles. chemrxiv.orgnih.gov This has been achieved under flow conditions, which helps to control the reactivity of the transient anion. chemrxiv.org Other defluorinative pathways include:
Defluorinative Cyclization: Trifluoromethyl enones can undergo defluorinative cyclization with phosphine (B1218219) oxides in water to produce polysubstituted furans. This reaction proceeds through an intermolecular defluorophosphorylation followed by an intramolecular defluoroheterocyclization, with water playing a crucial role in achieving high reaction selectivity. rsc.org
Defluorinative Borylation and Arylation: Nickel-catalyzed radical-promoted reactions can achieve defluoroalkylborylation of trifluoromethyl alkenes. sioc-journal.cn Similarly, acid-promoted defluorinative Friedel-Crafts reactions can be used for arylation. sioc-journal.cn
Functionalization via Difluoroenolates: Trifluoromethylketones, which are structurally related to trifluoropropanamides, can be used to generate difluoroenolates. These intermediates are valuable for synthesizing a range of difluoromethylene-containing compounds. nih.gov
Stereochemical Control and Regioselectivity in Trifluoropropanamide Transformations
Achieving stereochemical and regiochemical control is paramount when transforming complex molecules. In the context of C-F bond activation, the mechanistic pathway dictates the stereochemical outcome. Studies on the C-F activation of benzylic fluorides using hydrogen bond donors like water or hexafluoroisopropanol (HFIP) have shown that the reaction can proceed through either a dissociative (SN1) or an associative (SN2) pathway. nih.gov The choice of pathway, and thus the degree of stereochemical retention or inversion, depends on the specific nucleophile and the hydrogen-bonding activator used. nih.gov
Regioselectivity is also a critical consideration. In the "on-water" defluorinative cyclization of trifluoromethyl enones, for example, the reaction exhibits excellent selectivity, leading specifically to the formation of polysubstituted furans with a defined arrangement of fluorine, trifluoromethyl, and phosphoryl groups. rsc.org The use of water as a solvent was found to be essential for this high selectivity. rsc.org Similarly, copper-catalyzed borylative cyclization of silicon-tethered alkenyl chlorides demonstrates high regio- and chemoselectivity in forming β-functionalized silacyclobutanes. acs.org These examples highlight how reaction conditions can be tuned to direct the outcome of complex transformations involving fluorinated substrates.
Examination of Transient Intermediate Species and Transition States
Understanding the transient intermediates and transition states in a reaction is key to unraveling its mechanism. In the C-F activation of trifluoromethylarenes via dual visible-light and Lewis acid catalysis, a borenium cationic species has been identified as a crucial intermediate responsible for the C-F bond cleavage. nih.gov
Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, are invaluable tools for probing these fleeting species. For example, theoretical studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile (B52724) proposed an eight-membered cyclic transition state involving three water molecules. nih.gov This model, supported by kinetic isotope effect data, suggests a concerted process where three protons undergo bonding changes. nih.gov Similarly, Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to study proton transfer reactions at the sulfonic acid groups in Nafion®, a fluorinated polymer. These simulations revealed that the reaction is not concerted and proceeds through the formation of proton defects and transient species like –SO3− and –SO3H2+. rsc.org Such studies provide a detailed picture of the high-energy states that govern the reaction pathway.
Proton Transfer Processes in Reaction Mechanisms
Proton transfer is a fundamental step in many organic reactions, often acting as a key trigger or serving to stabilize intermediates. masterorganicchemistry.com The mechanism can be a simple, direct transfer or involve a "proton shuttle," where a solvent or additive molecule facilitates the movement of a proton between two sites. masterorganicchemistry.comyoutube.com
Furthermore, theoretical studies on proton transfer at the sulfonic acid groups in the fluorinated polymer Nafion® have shown that such reactions are not always concerted. rsc.org Instead, they can occur through various quasi-dynamic equilibria involving the formation of Eigen and Zundel complexes, highlighting the dynamic nature of proton transfer in complex, hydrated environments. rsc.org The acidity of the proton donor and the conformation of the hydrogen-bonding partners are critical factors that determine the thermodynamics and kinetics of the proton transfer event. nih.gov
Computational and Theoretical Studies of N Benzyl 3,3,3 Trifluoropropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of N-benzyl-3,3,3-trifluoropropanamide. These calculations, typically performed using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
The optimized molecular structure of this compound would reveal key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the trifluoromethyl group is expected to significantly influence the geometry and electronic properties of the propanamide backbone. For instance, the C-F bonds are highly polarized, and the CF3 group as a whole exerts a strong electron-withdrawing inductive effect.
A crucial aspect of the electronic structure is the distribution of electron density, which can be quantified through methods like Mulliken population analysis. These calculations would likely show a significant partial positive charge on the carbonyl carbon and the carbon atom of the CF3 group, making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the amide group, along with the fluorine atoms, would exhibit partial negative charges.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the benzyl (B1604629) ring and the amide group, while the LUMO would likely be centered around the carbonyl group and the trifluoromethyl moiety.
Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical results from DFT calculations for similar molecules.)
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be employed to study various potential transformations, such as amide hydrolysis, reduction, or reactions involving the trifluoromethyl group.
One of the key applications of DFT in this context is the mapping of the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energies of these species allow for the calculation of reaction barriers (activation energies) and reaction enthalpies, providing a comprehensive understanding of the reaction's feasibility and kinetics.
For example, in the study of the alkaline hydrolysis of this compound, DFT calculations could model the stepwise addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the cleavage of the C-N bond. The calculations would provide the geometries and energies of the tetrahedral intermediate and the transition states leading to its formation and breakdown. Such studies have been performed on related amides, revealing the intricate details of the reaction pathway. nih.govresearchgate.net
Furthermore, DFT can be used to explore regioselectivity and stereoselectivity in reactions. For instance, if this compound were to undergo a reaction with multiple possible outcomes, DFT could predict the most likely product by comparing the activation energies of the competing pathways.
Molecular Modeling of Intermediates, Transition States, and Reaction Energy Landscapes
Molecular modeling, particularly in conjunction with DFT, allows for the detailed visualization and analysis of the species involved in a chemical reaction. For this compound, this would involve constructing three-dimensional models of any reaction intermediates and transition states.
The geometry of a transition state is of particular interest as it represents the highest energy point along the reaction coordinate. Its structure provides insights into the bonding changes occurring during the reaction. For instance, in a bond-breaking process, the bond will be elongated in the transition state compared to the reactant. Conversely, for a bond-forming process, the atoms involved will be closer together in the transition state than in the separated reactants.
By calculating the vibrational frequencies of the optimized structures, it is possible to confirm their identity. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state, being a saddle point on the potential energy surface, is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The collection of energies for all reactants, intermediates, transition states, and products constitutes the reaction energy landscape. This landscape provides a complete energetic profile of the reaction, allowing for a detailed understanding of the factors that control the reaction rate and outcome.
Table 2: Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound (Note: Energies are relative to the reactants and are for illustrative purposes.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | +5.0 |
| Transition State 2 | +15.0 |
| Products | -10.0 |
Computational Predictions of Spectroscopic Parameters to Aid Experimental Research
Computational chemistry provides a powerful means of predicting spectroscopic data, which can be invaluable for interpreting experimental results and confirming the structure of synthesized compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The synthesis of this compound has been reported, with characterization by 1H, 13C, and 19F NMR spectroscopy. rsc.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. These can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts to the experimental values can aid in the assignment of peaks in the experimental spectrum and confirm the proposed structure. nih.gov
Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared to the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the amide, the N-H stretch, and the vibrations associated with the CF3 group. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Table 3: Comparison of Experimental and Hypothetically Calculated NMR Chemical Shifts (ppm) for this compound (Note: Experimental data from rsc.org. Calculated values are illustrative.)
| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) |
| 1H (CH2) | 4.5 | 4.4 |
| 1H (CH2-CO) | 3.1 | 3.0 |
| 13C (C=O) | ~165 (estimated) | 164.5 |
| 19F (CF3) | -63.4 | -63.0 |
Derivatization and Advanced Synthetic Transformations of Trifluoropropanamide Scaffolds
Functionalization via Strategic C-F Bond Transformations
The carbon-fluorine bond, while strong, can be selectively activated and transformed in the presence of suitable catalysts and reagents. This approach allows for the stepwise replacement of fluorine atoms with other functional groups, a process known as defluorinative functionalization.
Defluorinative arylation represents a powerful method for creating carbon-carbon bonds by replacing a C-F bond with a C-Aryl bond. While direct defluorinative arylation of 3,3,3-trifluoropropanamides is an emerging area, highly relevant transformations have been demonstrated on analogous structures like trifluoroacetamides. A mechanochemically induced, nickel-catalyzed reaction has been developed for the defluorinative arylation of trifluoroacetamides with arylboronic acids, diaryliodonium salts, and other arylating agents. nih.gov This process, which involves the activation of the C-CF3 bond, successfully yields substituted aromatic amides. nih.gov The strategy overcomes limitations of previous methods and provides a versatile route to complex amides. nih.gov
Another approach involves generating aryl radicals via photoredox catalysis, which can then add to trifluoromethyl alkenes in a defluorinative arylation process. rsc.org Although this is demonstrated on a different class of substrate, it highlights a metal-free strategy for forming gem-difluoroalkenes from CF3-containing precursors. rsc.org These methodologies suggest a promising future for the direct defluorinative arylation of N-benzyl-3,3,3-trifluoropropanamide to access α,α-difluoro-β-aryl propanamides.
The introduction of sulfur-containing functional groups can be achieved through defluorinative sulfenylation and thiolation reactions. A notable method involves the copper-catalyzed selective defluorinative sulfuration of trifluoropropanamides using disulfides. colab.ws This reaction is facilitated by N-chelation assistance, a feature for which the N-benzyl group in this compound would be well-suited. The process is efficient and demonstrates excellent functional group tolerance, leading to the formation of α-fluorothioacrylamides. colab.ws
In a related strategy, palladium catalysis has been employed for the selective defluorinative sulfenylation of α-trifluoromethylated compounds with odorless disulfides. This transformation efficiently produces α-fluorovinylthioethers, demonstrating another pathway for converting a CF3 group into a functionalized, monofluoroalkene moiety. nih.gov
One of the most valuable transformations of trifluoropropanamide scaffolds is their conversion into fluorinated unsaturated amides. These products are of significant interest as they can serve as bioisosteres of peptide bonds, offering resistance to enzymatic hydrolysis. nih.govchemrxiv.org A highly effective method involves the reaction of a trifluoropropanamide, such as morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742), with Grignard reagents. nih.govresearchgate.netacs.org This one-pot reaction proceeds through a likely β,β-difluoroacrylamide intermediate and yields (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol and in good yields. nih.govacs.org The process avoids the use of toxic metals and is applicable to a wide range of common alkyl, aryl, and heteroaryl Grignard reagents. nih.govacs.org
The table below summarizes the synthesis of various (E)-β-fluoro-α,β-unsaturated amides from morpholine 3,3,3-trifluoropropanamide and different Grignard reagents, showcasing the versatility of this transformation.
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenyl magnesium bromide | (E)-N-(3-fluoro-3-phenylacryloyl)morpholine | 73 |
| 2 | 4-Methoxyphenyl magnesium bromide | (E)-N-(3-fluoro-3-(4-methoxyphenyl)acryloyl)morpholine | 71 |
| 3 | 2-Thienyl magnesium bromide | (E)-N-(3-fluoro-3-(thiophen-2-yl)acryloyl)morpholine | 65 |
| 4 | Isopropyl magnesium chloride | (E)-N-(3-fluoro-4-methylpent-2-enoyl)morpholine | 70 |
| 5 | Cyclohexyl magnesium chloride | (E)-N-(3-cyclohexyl-3-fluoroacryloyl)morpholine | 68 |
This data is based on findings reported in the synthesis of (E)-β-fluoro-α,β-unsaturated amides from morpholine 3,3,3-trifluoropropanamide. nih.govacs.org
Michael Addition Reactions with Trifluoropropanamides as Acceptors
Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a Michael acceptor, the fluorinated unsaturated amides derived from it (as described in section 5.1.3) are excellent Michael acceptors. researchgate.net The presence of fluorine atoms significantly influences the electronic properties and reactivity of these activated olefins. researchgate.net
The conjugate addition of nucleophiles to these α,β-unsaturated amides is a key step for building more complex molecules. nih.gov The reaction involves the addition of a nucleophile to the carbon atom beta to the carbonyl group. nih.gov Various nucleophiles, including carbon-based nucleophiles (like enolates) and heteroatom nucleophiles (like thiols and amines in aza-Michael reactions), can be employed. chemrxiv.orgwikipedia.org The resulting products are valuable 1,5-dicarbonyl compounds or their analogs, which are important motifs in pharmaceuticals and natural products. nih.govnih.gov The development of asymmetric variants of this reaction, often using chiral catalysts, allows for the stereocontrolled synthesis of complex molecules. nih.govchemrxiv.org
Utilization of this compound and Analogs as Key Building Blocks
The synthetic transformations detailed above underscore the value of this compound and its analogs as versatile fluorine-containing building blocks. nih.gov The ability to convert the chemically robust trifluoromethyl group into other valuable functionalities like difluoroalkenes, monofluorovinyl amides, and thioethers opens up a wide field of synthetic possibilities.
For instance, the synthesis of (E)-β-fluoro-α,β-unsaturated amides from a trifluoropropanamide precursor provides direct access to peptide bond bioisosteres. nih.govchemrxiv.org These unsaturated products can then undergo further transformations, such as Michael additions, to introduce additional complexity and build sophisticated molecular scaffolds. researchgate.netnih.gov The products of these synthetic routes, such as Michael adducts, are themselves recognized as crucial building blocks for drug discovery, including the development of potential analgesic agents. nih.gov The N-benzyl group itself can be a stable protecting group or a key pharmacophoric element, and its presence can assist in directing certain reactions via chelation. colab.wswalisongo.ac.id The strategic application of these building blocks enables the diversity-oriented synthesis of novel fluorinated compounds with potential applications in medicine and materials science. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Chemical Research
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-benzyl-3,3,3-trifluoropropanamide. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-faceted NMR analysis.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com For this compound, ¹⁹F NMR serves two primary research functions: analyzing the electronic environment of the trifluoromethyl (-CF₃) group and monitoring the progress of reactions in which it is formed or consumed.
Reaction Progression Monitoring: ¹⁹F NMR is an ideal technique for real-time monitoring of reactions that synthesize this compound. magritek.comrsc.org For example, in a reaction involving the amidation of 3,3,3-trifluoropropionic acid or its derivatives, the disappearance of the ¹⁹F signal of the starting material and the simultaneous appearance of the product's characteristic singlet can be tracked over time. researchgate.net This allows for detailed kinetic studies and optimization of reaction conditions such as temperature, catalyst loading, and reaction time. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, providing a clear window into the reaction mixture. magritek.com
Table 1: Representative ¹⁹F NMR Chemical Shifts for Compounds with Trifluoromethyl Groups This table presents typical chemical shift ranges for the -CF₃ group in various chemical environments to contextualize the expected value for this compound.
| Functional Group Environment | Typical Chemical Shift (δ) Range (ppm) | Reference |
| -C(=O)CF₃ | -70 to -80 | ucsb.edu |
| Ar-CF₃ | -60 to -65 | colorado.edu |
| R-CH₂-CF₃ | -65 to -70 | beilstein-journals.org |
| F-C=O | -70 to -20 | ucsb.edu |
While ¹⁹F NMR targets the fluorinated portion of the molecule, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the organic framework. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment.
Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the 7.2-7.4 ppm region. rsc.org
Amide Proton (N-H): A broad singlet for the amide proton would be expected, with its chemical shift being concentration and solvent-dependent.
Benzylic Protons (-CH₂-Ph): These two protons would appear as a doublet around 4.4 ppm, with the splitting caused by coupling to the amide (N-H) proton. rsc.org
Methylene (B1212753) Protons (-CH₂-CF₃): The two protons adjacent to the trifluoromethyl group would resonate as a quartet due to coupling with the three equivalent fluorine atoms (J-coupling). This signal provides definitive evidence for the -CH₂CF₃ moiety.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.
Carbonyl Carbon (-C=O): The amide carbonyl carbon would have a chemical shift in the range of 160-170 ppm. rsc.org
Aromatic Carbons: The carbons of the phenyl ring would appear in the 127-138 ppm region. rsc.orgorganicchemistrydata.org
Trifluoromethyl Carbon (-CF₃): This carbon signal would be split into a quartet by the three attached fluorine atoms, with a characteristic chemical shift influenced by the strong electron-withdrawing nature of fluorine. beilstein-journals.org
Benzylic and Methylene Carbons: The benzylic carbon (-CH₂-Ph) and the methylene carbon (-CH₂-CF₃) would appear in the aliphatic region of the spectrum, with the latter also showing coupling to fluorine. beilstein-journals.orgrsc.org
Purity Assessment: Both ¹H and ¹³C NMR are crucial for assessing the purity of this compound samples. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts. Integration of the ¹H NMR signals allows for the quantification of impurities if a standard of known concentration is used.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures found in the literature.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| Phenyl (C₆H₅) | ~7.3 (m) | ~127-138 | Multiplet (¹H), Multiple singlets (¹³C) |
| Benzylic CH₂ | ~4.4 (d) | ~44 | Doublet (¹H), Singlet (¹³C) |
| Amide NH | Variable (br s) | N/A | Broad Singlet (¹H) |
| Carbonyl C=O | N/A | ~165 | Singlet (¹³C) |
| Methylene CH₂ | ~3.4 (q) | ~40 (q) | Quartet (¹H), Quartet (¹³C) |
| Trifluoromethyl CF₃ | N/A | ~125 (q) | Quartet (¹³C) |
Mass Spectrometry for Reaction Monitoring and Molecular Formula Confirmation in Research
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. In research involving this compound, it is primarily used to confirm the molecular weight and to determine the elemental composition.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. rsc.org This allows for the unambiguous determination of the compound's molecular formula (C₁₀H₁₀F₃NO). By comparing the experimentally measured exact mass to the calculated mass, researchers can confirm that the desired product has been synthesized. rsc.org
Reaction Monitoring: Similar to NMR, MS can be used to monitor the progress of a reaction. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of a reaction mixture and provide mass data for each, allowing a researcher to observe the decrease in starting material intensity and the increase in the product's molecular ion peak over time. rsc.org
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment in Research Contexts
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound can be grown as a single crystal of sufficient quality, this technique can provide a wealth of structural information.
Solid-State Structural Determination: The analysis of X-ray diffraction patterns from the crystal yields an electron density map, from which a detailed molecular model can be built. nih.gov This model reveals exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the benzyl and trifluoropropanamide moieties and show the planarity of the amide bond and the conformation of the molecule in the solid state.
Stereochemical Assignment: While this compound itself is achiral, X-ray crystallography is the gold standard for assigning absolute stereochemistry in chiral molecules. researchgate.net In the context of related research, if a chiral derivative were synthesized, this method would be essential for assigning the configuration of its stereocenters. The crystallographic data obtained includes the space group and unit cell dimensions, which describe the crystal's symmetry and repeating unit. rsc.org
Future Research Directions and Unexplored Avenues in N Benzyl 3,3,3 Trifluoropropanamide Chemistry
Design and Synthesis of Next-Generation Fluorinated Amide Reagents
A significant frontier in fluorine chemistry lies in the development of novel reagents that can efficiently deliver fluorinated motifs to organic molecules. Future research could focus on designing advanced fluorinated amide reagents that offer superior reactivity, selectivity, and safety profiles compared to existing options.
One promising avenue is the development of "third-generation" radical fluorinating agents based on N-fluoro-N-arylsulfonamides (NFASs). researchgate.net These reagents have lower N–F bond dissociation energies, which facilitates clean radical fluorination processes over undesired side reactions. researchgate.net Building on this concept, novel reagents inspired by the N-benzyl-3,3,3-trifluoropropanamide structure could be designed for specific trifluoromethylamidation reactions.
Another area of exploration is the synthesis of reagents for direct N-trifluoromethylation. While methods exist for the synthesis of N-CF3 amides from carboxylic acids and isothiocyanates using silver fluoride (B91410), these processes can be expanded. researchgate.netnih.govnih.gov Future work could target the development of shelf-stable, broadly applicable electrophilic or radical sources of the "-N(R)COCF3" group. Research into N-(N-CF3 imidoyloxy) pyridinium salts, which act as trifluoromethylamidyl radical precursors, presents a viable strategy for the direct preparation of N-CF3 amides. nih.gov
The development of acyl fluorides as stable and reactive intermediates for amide bond formation, particularly in sterically demanding contexts, is another area ripe for exploration. rsc.org New fluorinating agents that can generate acyl fluorides in situ under mild conditions could streamline the synthesis of complex amides like this compound. rsc.org
| Reagent Class | Potential Advantages | Research Direction |
| N-Fluoro-N-arylsulfonamides (NFASs) | Lower N-F bond dissociation energy, cleaner radical reactions. researchgate.net | Design of NFASs tailored for specific amide fluorinations. |
| N-(N-CF3 imidoyloxy) pyridinium salts | Precursors for trifluoromethylamidyl radicals for direct N-CF3 amide synthesis. nih.gov | Broadening the substrate scope and improving reaction efficiency. |
| Silver Fluoride/Isothiocyanates | Enables N-trifluoromethyl amide synthesis from carboxylic acids. researchgate.netnih.gov | Development of more sustainable and cost-effective catalyst systems. |
| In situ Acyl Fluoride Generators | Effective for sterically hindered amide couplings. rsc.org | Discovery of milder and more efficient fluorinating agents. |
Development of Novel Catalytic Systems for Sustainable and Selective Synthesis
The synthesis of this compound and its derivatives often relies on catalytic methods. Future research will undoubtedly focus on creating more sustainable, efficient, and selective catalytic systems.
Photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions. orientjchem.orgscispace.com The use of visible light to generate trifluoromethyl radicals from reagents like Togni's reagent under mild conditions is a key area for advancement. orientjchem.orgscispace.com Developing photocatalytic systems that can directly mediate the trifluoromethylamidation of C-H bonds would be a significant breakthrough.
Transition metal catalysis, particularly with copper, has shown promise in the synthesis of trifluoromethylated compounds. orientjchem.orgnih.gov Future efforts could be directed towards developing copper-catalyzed cross-coupling reactions for the synthesis of α,α-difluoro-α-aryl amides, which are versatile precursors to other difluoroalkylarenes. nih.gov Additionally, exploring other late transition metals for catalyzing C-F/CF3 bond formation could lead to new reaction pathways with improved efficiency and selectivity. researchgate.net
Enantioselective synthesis is crucial for the development of chiral fluorinated molecules for pharmaceutical applications. Catalytic asymmetric methods for the synthesis of α-trifluoromethyl amines through the isomerization of trifluoromethyl imines have been developed using chiral organic catalysts. acs.org Future work should aim to expand the scope of these catalysts to a broader range of substrates and to develop catalytic systems for the enantioselective synthesis of amides like this compound. Amide-based Cinchona alkaloids have shown high efficiency as phase-transfer catalysts for enantioselective fluorination, suggesting a promising direction for future catalyst design.
| Catalytic System | Focus Area | Potential Impact |
| Photocatalysis | Direct trifluoromethylamidation of C-H bonds. | More atom-economical and sustainable synthesis. |
| Copper Catalysis | Cross-coupling reactions for difluoroamide synthesis. nih.gov | Access to diverse difluoroalkylarene building blocks. nih.gov |
| Chiral Organocatalysis | Enantioselective synthesis of trifluoromethylated amides. acs.org | Production of enantiopure fluorinated drug candidates. |
| Phase-Transfer Catalysis | Development of highly efficient amide-based catalysts. | Sustainable and scalable asymmetric fluorination. |
Deeper Mechanistic Understanding of Complex Fluorination and Defluorination Reactions
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound and related compounds, several mechanistic questions remain.
The mechanisms of electrophilic trifluoromethylation are often described as controversial, with polar substitution and single electron transfer (SET) being possible pathways. wikipedia.org Detailed mechanistic studies, combining kinetic experiments, isotopic labeling, and computational modeling, are needed to elucidate the precise pathways for various substrates and reagents. For instance, investigations into the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives have suggested a radical process, while the subsequent OCF3-migration appears to proceed through a heterolytic cleavage of the N–OCF3 bond. nih.gov
Defluorination reactions of trifluoromethyl groups are becoming increasingly important for the synthesis of di- and monofluoroalkyl compounds. ccspublishing.org.cn These reactions often proceed through radical intermediates, but controlling the extent of defluorination is challenging due to the decreasing C-F bond strength with successive defluorination. ccspublishing.org.cn Future research should focus on understanding the factors that govern the selective cleavage of a single C-F bond in a trifluoromethyl group. Photocatalytic approaches that enable the reduction of Ar-CF3 substrates to form difluorobenzylic radicals represent a promising avenue for controlled defluorination. acs.org Mechanochemical methods for the defluorinative arylation of trifluoroacetamides also warrant further mechanistic investigation to optimize and expand their applicability. acs.org
| Reaction Type | Mechanistic Question | Research Approach |
| Electrophilic Trifluoromethylation | Polar substitution vs. Single Electron Transfer (SET). wikipedia.org | Kinetic studies, computational modeling, Hammett analysis. nih.gov |
| Radical Defluorination | Control over the degree of defluorination. ccspublishing.org.cn | In situ monitoring of radical intermediates, development of selective radical traps. |
| Photocatalytic Defluoroalkylation | Nature of the key catalytic intermediates. acs.org | Time-resolved spectroscopy, cyclic voltammetry. |
| Mechanochemical Defluorinative Arylation | Role of mechanical force in activating C-F bonds. acs.org | In situ reaction monitoring, computational studies of solid-state reactions. |
Exploration of New Reactivity Modes for Trifluoromethylated Amide Scaffolds
The trifluoromethyl group in this compound significantly influences the reactivity of the entire molecule. Future research should aim to harness these electronic effects to discover novel transformations.
One area of interest is the use of the trifluoromethyl group as an activating group for adjacent functionalities. The strong electron-withdrawing nature of the CF3 group can facilitate reactions that are not possible with non-fluorinated analogs. For example, the development of defluorinative functionalization reactions, where the CF3 group is transformed into other valuable functional groups, is a promising direction. ccspublishing.org.cnacs.org
The synthesis of fluorinated amide derivatives through a radical N-perfluoroalkylation–defluorination pathway highlights the potential of N-perfluoroalkylated amines as versatile intermediates. acs.orgnih.gov Exploring the reactivity of these intermediates with a wider range of nucleophiles and electrophiles could lead to the discovery of new methods for constructing complex fluorinated molecules.
Furthermore, the trifluoroethylamine moiety can act as a bioisostere for the amide carbonyl group in peptidomimetics. mdpi.com This suggests that this compound and its derivatives could serve as scaffolds for the design of novel protease inhibitors and other biologically active compounds. Research into the conformational preferences and hydrogen bonding capabilities of trifluoromethylated amides will be crucial for their successful application in medicinal chemistry.
| Research Area | Concept | Potential Application |
| Defluorinative Functionalization | Using the CF3 group as a synthetic handle for further transformations. ccspublishing.org.cnacs.org | Synthesis of di- and monofluorinated compounds with unique properties. |
| Radical N-Perfluoroalkylation–Defluorination | Utilizing N-perfluoroalkylated hydroxylamines as reactive intermediates. acs.orgnih.gov | One-pot synthesis of diverse fluorinated amides and thioamides. acs.orgnih.gov |
| Bioisosteric Replacement | Employing the trifluoroethylamine moiety as an amide bond mimic. mdpi.com | Design of novel peptidomimetics and enzyme inhibitors. |
| Conformational Analysis | Studying the impact of the CF3 group on molecular shape and interactions. | Rational design of fluorinated molecules with specific biological activities. |
Q & A
Q. Table 1: SAR of N-Benzylpropanamide Analogs
| Substituent on Benzyl | Biological Activity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 4-Fluoro | 0.45 | Enhanced binding |
| 3-Chloro | 1.20 | Reduced solubility |
| 2-Trifluoromethyl | 0.89 | Optimal logP |
Advanced: How can conflicting data on structure-activity relationships in trifluoromethylated amides be resolved?
Answer:
Contradictions often stem from variable assay conditions or substituent positioning. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled conditions (pH, solvent, temperature) across all analogs.
- Computational modeling : Perform molecular docking to predict binding modes and compare with experimental IC₅₀ values. For example, meta-substituted trifluoromethyl groups may enhance hydrophobic interactions vs. para-substituted analogs .
Advanced: What parameters should be optimized for scaling up this compound synthesis without compromising yield?
Answer:
Critical parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of trifluoropropanoic acid derivatives.
- Temperature control : Maintain ≤ 0°C during coupling to minimize side reactions.
- Workup optimization : Employ aqueous extraction (e.g., NaHCO₃ wash) to remove unreacted acid, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
